molecular formula C13H14N4OS B7024016 5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole

5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole

Cat. No.: B7024016
M. Wt: 274.34 g/mol
InChI Key: GWFRGGBYHXBMCD-UHFFFAOYSA-N
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Description

5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of imidazole, thiophene, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the imidazole and thiophene intermediates separately, followed by their coupling through an oxadiazole-forming reaction. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylimidazol-1-yl)isophthalic acid: Another imidazole-containing compound with different structural features and applications.

    4-Methyl-5-imidazolecarboxaldehyde: A simpler imidazole derivative used in various synthetic applications.

    1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propan-2-ol: A more complex imidazole derivative with potential therapeutic applications.

Uniqueness

5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-[2-(4-methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-6-17(8-14-9)13(2,3)12-15-11(16-18-12)10-4-5-19-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFRGGBYHXBMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C(C)(C)C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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